molecular formula C19H16O3 B13908375 8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one

8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one

Cat. No.: B13908375
M. Wt: 292.3 g/mol
InChI Key: WNBDHNZJLMPSTG-UHFFFAOYSA-N
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Description

8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one (CAS Number: 94305-53-0) is a synthetic chromen-4-one derivative of significant interest in medicinal and organic chemistry research. With a molecular formula of C19H16O3 and a molecular weight of 292.33 g/mol, this compound serves as a versatile scaffold for the design and synthesis of novel bioactive molecules . Chromen-4-one cores, such as the one in this compound, are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . Researchers utilize this acetyl-functionalized chromen-4-one as a key synthetic intermediate or precursor for further chemical modifications. The structure can be engineered to develop potential ligands or inhibitors for various enzymatic targets. Related chromen-4-one and chroman-4-one analogs have been extensively studied for diverse biological activities, including serving as anticancer agents by targeting metabolic dysfunctions in tumor cells, acting as antimicrobial agents, and functioning as enzyme inhibitors, such as for acetylcholinesterase (AChE) . The compound should be stored at 2-8°C. As with all compounds of this class, researchers are encouraged to conduct thorough investigations to fully elucidate its specific mechanisms of action and potential research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

8-acetyl-3,6-dimethyl-2-phenylchromen-4-one

InChI

InChI=1S/C19H16O3/c1-11-9-15(13(3)20)19-16(10-11)17(21)12(2)18(22-19)14-7-5-4-6-8-14/h4-10H,1-3H3

InChI Key

WNBDHNZJLMPSTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)C)OC(=C(C2=O)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods of 8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one

General Synthetic Strategy

The synthesis of substituted chromen-4-ones, including 8-acetyl derivatives, typically involves:

  • Starting from appropriately substituted 2′-hydroxyacetophenones ,
  • Performing base-promoted crossed aldol condensation with substituted benzaldehydes or aliphatic aldehydes,
  • Followed by intramolecular cyclization (oxa-Michael addition),
  • Additional functional group modifications such as acetylation or bromination if required.

This general approach is supported by extensive literature on chromone/chroman-4-one synthesis.

Specific Preparation of this compound

Starting Materials
Stepwise Synthesis
  • Crossed Aldol Condensation and Cyclization

    • The 3,6-dimethyl-2′-hydroxyacetophenone reacts with benzaldehyde under base catalysis (e.g., diisopropylamine (DIPA), pyrrolidine) in ethanol or toluene.
    • Microwave irradiation or classical heating (80–170 °C) can be used to accelerate the reaction.
    • This step forms the 2-phenylchroman-4-one core with methyl substitutions at 3 and 6 positions.
    • Yields vary depending on conditions and substitution patterns, ranging from 17% to 88%.
  • Introduction of the Acetyl Group at Position 8

    • The acetyl group at position 8 can be introduced by acetylation of the chromone derivative.
    • One method involves treatment with acetyl chloride in the presence of a base or acid catalyst at low temperatures (0–5 °C) to selectively acetylate the hydroxyl or aromatic position.
    • This step is often performed after the formation of the chromone ring to avoid side reactions.
  • Purification

    • The crude product is purified by recrystallization or chromatographic methods.
    • Activated carbon treatment and pH adjustment may be used to remove impurities and improve product purity.

Example Protocol (Adapted from Patent CN102358737A and Literature)

Step Reagents & Conditions Description Yield/Notes
1 3,6-dimethyl-2′-hydroxyacetophenone + benzaldehyde, base (DIPA), EtOH, microwave 160–170 °C, 1 h Crossed aldol condensation and cyclization to form 2-phenylchroman-4-one core 61–88% depending on base and solvent
2 Acetyl chloride, pyridine or acid binding agent, 0–5 °C, 0.5–1 h Acetylation at position 8 High selectivity; reaction monitored by chromatography
3 Work-up: aqueous acid/base washes, filtration, recrystallization Purification of 8-acetyl derivative High purity product obtained

Analysis of Preparation Methods

Advantages

  • Microwave-assisted synthesis significantly reduces reaction times and can improve yields.
  • Use of base-promoted aldol condensation allows for good control over substitution patterns.
  • The acetylation step is straightforward and uses readily available reagents like acetyl chloride.

Challenges

  • Electron-donating groups on acetophenones can lead to byproducts from aldehyde self-condensation, complicating purification and lowering yields.
  • Multi-step synthesis requires careful control of reaction conditions to avoid side reactions.
  • Some derivatives show moderate yields (as low as 17%) depending on substitution and reaction conditions.

Summary Table of Preparation Parameters

Parameter Options/Conditions Impact on Yield/Outcome
Base Diisopropylamine (DIPA), pyrrolidine, morpholine, piperidine DIPA and morpholine give higher yields (61–88%)
Solvent Ethanol, toluene, water Ethanol and toluene preferred for better solubility and yields
Temperature 80 °C (classical), 120–170 °C (microwave) Microwave heating shortens reaction time, improves yields
Acetylation Temp 0–5 °C Low temperature prevents side reactions during acetylation
Purification Recrystallization, activated carbon, pH adjustment Essential for removing byproducts and obtaining pure compound

Chemical Reactions Analysis

8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties, making it useful in biological research.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating diseases like cancer, Alzheimer’s, and cardiovascular disorders.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Chromen-4-one Derivatives

Chromen-4-one derivatives exhibit structural diversity due to substitutions at key positions (2, 3, 6, 7, and 8).

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents (Position) Molecular Weight (g/mol) Notable Features Reference
8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one (29684-56-8) 8-acetyl, 3-methyl, 6-methyl, 2-phenyl 306.36 Acetyl group at C8 enhances electrophilic reactivity; phenyl at C2 stabilizes π-stacking .
8-[(Dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (N/A) 8-dimethylaminomethyl, 6-ethyl, 7-hydroxy, 2-methyl, 3-phenyl 337.42 Hydroxy and ethyl groups improve hydrophilicity; dimethylaminomethyl introduces basicity .
8-[(Dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (N/A) 8-dimethylaminomethyl, 7-hydroxy, 3-(4-methoxyphenyl), 2-trifluoromethyl 417.42 Trifluoromethyl at C2 increases electron-withdrawing effects; methoxyphenyl enhances lipophilicity .
6-Ethyl-7-methoxy-2-methyl-3-phenoxy-chromen-4-one (315232-80-5) 6-ethyl, 7-methoxy, 2-methyl, 3-phenoxy 326.38 (estimated) Phenoxy at C3 alters electronic distribution; methoxy at C7 improves metabolic stability .
8-Bromo-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one (2715284-61-8) 8-bromo, 2-ethylsulfanyl, 3-methyl, 6-methyl 341.27 Bromo at C8 enables cross-coupling reactions; ethylsulfanyl at C2 introduces thioether reactivity .

Key Findings:

Substituent Effects on Reactivity: The acetyl group at C8 in the target compound distinguishes it from derivatives with bromo () or dimethylaminomethyl () groups. Trifluoromethyl groups () impart strong electron-withdrawing effects, increasing resistance to oxidative degradation compared to the target compound’s phenyl group .

Biological Activity :

  • Hydroxy and methoxy substituents () are associated with antioxidant and antimicrobial properties in chromen-4-ones . The absence of a hydroxy group in the target compound may limit its hydrogen-bonding capacity but improve membrane permeability .
  • Ethylsulfanyl () and azepanylmethyl () groups introduce sulfur- or nitrogen-based functionalities, which could enhance interactions with enzyme active sites .

Structural Analysis :

  • Crystallographic studies using programs like SHELXL () and ORTEP-3 () are critical for resolving substituent conformations and intermolecular interactions in chromen-4-ones. The target compound’s planar benzopyran core likely facilitates stacking interactions in solid-state structures .

Biological Activity

8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one, a derivative of coumarin, has garnered attention due to its diverse biological activities. This compound belongs to a class of compounds known for their potential in medicinal chemistry, particularly in the development of anticancer, anti-inflammatory, and neuroprotective agents. The following sections will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The mechanisms include:

  • Inhibition of Enzymes : This compound has shown potential as an inhibitor of key enzymes involved in cancer progression. For example, it can inhibit cyclin-dependent kinases (CDKs) and protein kinase C (PKC), which are crucial for cell cycle regulation and tumorigenesis .
  • Induction of Apoptosis : The compound may trigger apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. This leads to cell cycle arrest and eventual cell death .

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies. Below is a summary table highlighting key findings from recent research.

Biological Activity Effect Observed Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammatory markers
NeuroprotectiveProtects neuronal cells from oxidative stress
Enzyme InhibitionInhibits CDK and PKC activity

Case Studies

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound was found to induce G2/M phase cell cycle arrest and activate caspase pathways leading to apoptosis. The IC50 values were reported in the micromolar range, indicating potent anticancer activity .
  • Anti-inflammatory Effects : In another study, the compound was evaluated for its anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation models. Results showed a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha upon treatment with the compound .
  • Neuroprotective Potential : Research focusing on neuroprotection highlighted that this compound could mitigate oxidative stress-induced neuronal damage. The compound's ability to scavenge free radicals was quantified using DPPH assays, showcasing its potential as a neuroprotective agent .

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